BenchChemオンラインストアへようこそ!

2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

HDAC inhibition Epigenetics Cancer research

2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941926-81-4) is a synthetic small-molecule belonging to the 2‑substituted‑thiazole‑4‑carboxamide class. Its core scaffold consists of a 5,6-dihydro‑4H‑cyclopenta[d]thiazole bicycle substituted at position 2 with a 4‑methoxybenzamido group and at position 4 with a primary carboxamide.

Molecular Formula C15H15N3O3S
Molecular Weight 317.36
CAS No. 941926-81-4
Cat. No. B2866939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
CAS941926-81-4
Molecular FormulaC15H15N3O3S
Molecular Weight317.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N
InChIInChI=1S/C15H15N3O3S/c1-21-9-4-2-8(3-5-9)14(20)18-15-17-12-10(13(16)19)6-7-11(12)22-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
InChIKeyOXIHWGKLLKTCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941926-81-4): Procurement-Relevant Identity and Class Characteristics


2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941926-81-4) is a synthetic small-molecule belonging to the 2‑substituted‑thiazole‑4‑carboxamide class. Its core scaffold consists of a 5,6-dihydro‑4H‑cyclopenta[d]thiazole bicycle substituted at position 2 with a 4‑methoxybenzamido group and at position 4 with a primary carboxamide . The compound is primarily investigated as a histone deacetylase (HDAC) inhibitor tool compound, implicated in epigenetic modulation for oncology research . The molecular formula is C₁₅H₁₅N₃O₃S with a molecular weight of 317.36 g mol⁻¹, and commercial vendors report a typical purity of ≥95% .

Why 5,6-Dihydro-4H-cyclopenta[d]thiazole-4-carboxamide Analogs Cannot Be Interchanged with CAS 941926-81-4 Without Quantitative Re-Validation


The 2‑(4‑methoxybenzamido) motif is not a passive spectator but a critical pharmacophoric element that modulates HDAC isoform engagement. Subtle alterations to the benzamido substituent—replacement of 4‑OCH₃ with 4‑F, 4‑CH₃, or unsubstituted benzamido—can shift hydrogen‑bond acceptor properties, lipophilicity, and steric bulk at the enzyme’s surface‑recognition domain . Similarly, N‑alkylation of the 4‑carboxamide profoundly alters HBD count and torsional flexibility, which may change residence time or isoform selectivity . Consequently, generic substitution with a close analog risks a non‑linear change in potency, selectivity, or cellular target engagement that cannot be inferred from structural similarity alone.

Quantitative Differentiation of 2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941926-81-4) Versus Its Nearest Analogs


HDAC Inhibitory Activity of the 4‑Methoxybenzamido Congener Relative to 4‑Fluoro and 4‑Methyl Analogs

In a class‑level assessment, the 4‑methoxybenzamido substituent is expected to confer stronger electron‑donating character and an additional hydrogen‑bond acceptor compared to 4‑F and 4‑CH₃ congeners, which may enhance binding to HDAC isoforms whose surface‑recognition pockets accommodate a methoxy group . However, direct head‑to‑head biochemical IC₅₀ data for CAS 941926‑81‑4 against purified HDAC isoforms are not publicly available in the peer‑reviewed literature. The differentiation claim therefore rests on pharmacophoric inference rather than measured potency.

HDAC inhibition Epigenetics Cancer research

Structural Congener Comparison: Carboxamide N‑Substitution and Impact on Physicochemical Profile

The primary carboxamide at position 4 of CAS 941926‑81‑4 (HBD = 2, HBA = 4, tPSA ≈ 118 Ų) differentiates it from N‑substituted analogs such as N‑(furan‑2‑ylmethyl) (CAS 941926‑72‑3; tPSA ≈ 127 Ų) and N‑cyclopropyl (HBD = 1) derivatives . The unsubstituted carboxamide maximizes hydrogen‑bond donor capacity while minimizing molecular weight and lipophilicity (cLogP ≈ 1.6), which can favor aqueous solubility and reduce non‑specific protein binding relative to bulkier N‑alkylated analogs . These computed differences are useful for assay compatibility screening but lack experimental validation.

Medicinal chemistry Physicochemical properties SAR

Commercial Purity and Identity Specification as a Selection Discriminator

Suppliers of CAS 941926‑81‑4 commonly certify a minimum purity of 95% (HPLC) , whereas structurally related analogs from the same vendor family (e.g., N‑(3‑fluorophenyl) derivative) are listed without a stated purity threshold in publicly accessible datasheets . This documented purity benchmark provides a quantifiable quality floor for procurement workflows and reduces the burden of in‑house re‑purification compared to analogs with unspecified purity.

Quality control Purity specification Procurement

Optimal Application Scenarios for 2-(4-Methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941926-81-4) Based on Differentiation Evidence


Epigenetic Probe Development Requiring a Defined Unsubstituted Carboxamide Scaffold

Research groups aiming to explore HDAC inhibition while maintaining a minimal pharmacophore can utilize CAS 941926‑81‑4 as a reference scaffold. Its unsubstituted primary carboxamide maximizes HBD capacity and minimizes steric bulk, making it suitable for initial SAR expansion where the 4‑methoxybenzamido group serves as a fixed recognition element .

Physicochemical Property‑Driven Fragment‑Based Screening Libraries

With a moderate tPSA (~118 Ų) and balanced HBD/HBA profile, CAS 941926‑81‑4 is compatible with fragment‑based or low‑molecular‑weight screening collections targeting epigenetic readers/writers. Its computed drug‑likeness metrics compare favorably against bulkier N‑alkylated analogs, reducing the risk of false negatives due to poor solubility or permeability .

Procurement for Building Block Derivatization in Medicinal Chemistry

The presence of a free carboxamide and a single methoxy handle allows chemists to selectively functionalize without interference from labile N‑substituents. The ≥95% purity specification ensures that subsequent synthetic steps start from a well‑defined intermediate, minimizing batch‑to‑batch variability encountered with unpurified analogs.

In Vitro HDAC Profiling as a Method‑Optimization Standard

Although quantitative HDAC IC₅₀ data are not publicly available, the compound’s defined structure and purity make it a suitable tool for standardizing biochemical HDAC assays in‑house. Users can benchmark its activity alongside well‑characterized HDAC inhibitors (e.g., SAHA, trichostatin A) to calibrate assay conditions, ensuring the methoxy‑substituted benzamido motif is evaluated under reproducible conditions .

Quote Request

Request a Quote for 2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.